N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide
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Overview
Description
SIM010603 is a structurally novel, oral, multi-targeted receptor tyrosine kinase inhibitor. SIM010603 inhibited stem cell factor receptor (Kit), vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), glial cell line-derived neurotrophic factor receptor (Rearranged during Transfection; RET), and Fms-like tyrosine kinase-3 (FLT3) with IC(50) values between 5.0 and 68.1 nmol/l. SIM010603 inhibited the phosphorylation of PDGFR-β and VEGFR-2. Moreover, SIM010603 inhibited endothelial cell proliferation, endothelial cells chemotaxis, and corneal angiogenesis.
Scientific Research Applications
Cancer Research
The compound N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide has been investigated for its potential in cancer research. For instance, a study focused on synthesizing [18F]SU11248, a PET tracer for imaging cancer tyrosine kinase, utilized a structurally related compound. This research highlights the compound's relevance in developing diagnostic tools for cancer detection and monitoring (Ji‐Quan Wang et al., 2005).
Electronic Structure and Reactivity Analysis
The electronic properties of a carboxamide derivative of this compound, specifically its conformational and electronic characteristics, were studied using DFT and other electronic structure methods. These properties are crucial for understanding the compound's bioactivity, especially in anticancer applications (J. S. Al-Otaibi et al., 2022).
Antiviral Research
Research into the antiviral activity of derivatives of this compound has been conducted. For instance, certain derivatives demonstrated activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV), suggesting potential applications in treating these infections (A. Ivashchenko et al., 2014).
Cytotoxicity in Cancer Cells
Studies have been carried out to assess the cytotoxic activity of carboxamide derivatives of this compound, revealing significant potency against certain types of cancer cells, such as murine leukemia and Lewis lung carcinoma (L. Deady et al., 2005).
Allosteric Modulation of Receptors
Research has also been conducted on optimizing chemical functionalities of indole-2-carboxamides, related to this compound, for allosteric modulation of the cannabinoid receptor 1 (CB1). This suggests potential implications in developing therapies targeting the CB1 receptor (Leepakshi Khurana et al., 2014).
Properties
Molecular Formula |
C22H25FN4O2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c1-12-18(21(28)24-9-10-27(2)3)14-5-4-6-15(20(14)25-12)19-16-11-13(23)7-8-17(16)26-22(19)29/h7-8,11,25H,4-6,9-10H2,1-3H3,(H,24,28)(H,26,29) |
InChI Key |
CARLZFLTQJQGIP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C(=C3C4=C(C=CC(=C4)F)NC3=O)CCC2)C(=O)NCCN(C)C |
Canonical SMILES |
CC1=C(C2=C(N1)C(=C3C4=C(C=CC(=C4)F)NC3=O)CCC2)C(=O)NCCN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SIM010603; SIM 010603; SIM-010603 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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